2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
CAS No.:
Cat. No.: VC16079013
Molecular Formula: C23H20N6OS
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N6OS |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
| Standard InChI | InChI=1S/C23H20N6OS/c1-17-7-9-19(10-8-17)22-27-28-23(29(22)20-5-3-2-4-6-20)31-16-21(30)26-25-15-18-11-13-24-14-12-18/h2-15H,16H2,1H3,(H,26,30)/b25-15+ |
| Standard InChI Key | YAXVAOIPVFKTIT-MFKUBSTISA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=NC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=NC=C4 |
Introduction
The compound 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a derivative of the 1,2,4-triazole class. This class of compounds is widely recognized for its diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities. The unique structure of this compound integrates a triazole ring, a sulfanyl group, and a hydrazide functional group, which contribute to its potential biological and chemical properties.
Structural Characteristics
Molecular Formula: C21H19N5OS
Molecular Weight: Approximately 389.48 g/mol
Key Functional Groups:
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1,2,4-Triazole Core: A heterocyclic ring known for bioactivity.
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Sulfanyl Linkage (-S-): Enhances molecular stability and reactivity.
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Hydrazide Group (-CONHNH2): Commonly associated with biological activity.
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Pyridinyl Substituent: Contributes to electronic properties and binding affinity.
The integration of these groups results in a molecule with potential for diverse interactions with biological targets.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions starting from basic precursors like substituted anilines or hydrazides:
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Formation of the Triazole Ring:
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Cyclization reactions involving hydrazine derivatives and carbon disulfide are commonly employed to form the triazole nucleus.
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Introduction of the Sulfanyl Group:
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Alkylation or thiolation reactions introduce the sulfanyl linkage at the triazole's 3-position.
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Hydrazone Formation:
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A condensation reaction between the hydrazide group and pyridine aldehyde forms the final hydrazone moiety.
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These steps are carried out under controlled conditions to ensure high yield and purity.
Analytical Characterization
The compound is characterized using advanced analytical techniques:
Potential Applications
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Biological Activity:
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The triazole framework is associated with antimicrobial activity against bacterial and fungal strains.
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Hydrazone derivatives have shown promise as anticancer agents due to their ability to chelate metal ions in enzymes critical for cancer cell survival.
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Pharmacological Potential:
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The pyridinyl group enhances lipophilicity and bioavailability.
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Sulfanyl linkages contribute to oxidative stability and potential enzyme inhibition.
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Material Science:
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The compound's stability under various conditions suggests applications in material coatings or as intermediates in organic synthesis.
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Research Findings
Studies on structurally related compounds provide insights into the potential properties of this molecule:
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